methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate is an organic compound with the molecular formula C16H16ClNO3 This compound is notable for its unique structure, which includes a pyrrole ring substituted with a chloroacetyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a Friedel-Crafts acylation reaction using chloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chloroacetyl chloride and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be a site for nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrole ring and the chloroacetyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done with sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields alcohols or amines.
Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyrrole ring and benzoate ester may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-chloroacetyl)benzoate: Lacks the pyrrole ring, making it less complex.
Methyl 4-(3-(2-chloroacetyl)-1H-pyrrol-1-yl)benzoate: Similar structure but without the dimethyl substitutions on the pyrrole ring.
Methyl 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Similar but with an acetyl group instead of a chloroacetyl group.
Uniqueness
Methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate is unique due to the presence of both the chloroacetyl group and the dimethyl-substituted pyrrole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-8-14(15(19)9-17)11(2)18(10)13-6-4-12(5-7-13)16(20)21-3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMHYAVGVRJERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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